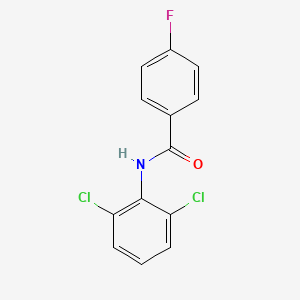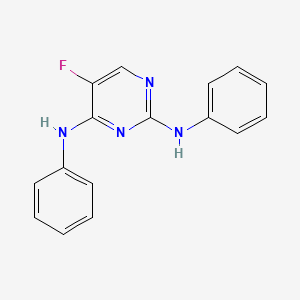![molecular formula C21H18O4 B5613574 5-(4-methoxyphenyl)-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5613574.png)
5-(4-methoxyphenyl)-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of related furo[3,2-g]chromene derivatives often involves multistep reactions, including condensations, cyclizations, and substitutions. For instance, the novel synthesis of similar compounds has been achieved through reactions involving hydroxylamine hydrochloride and secondary amines, resulting in a variety of substituted derivatives with potential pharmacological activities (Amr et al., 2017), (Lichitsky et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds within this family has been extensively studied through various spectroscopic techniques and quantum chemical calculations, revealing intricate details about their geometries, electronic structures, and vibrational characteristics. For example, research on the structural characterization of these compounds utilized DFT/B3LYP calculations and FT-IR, FT-Raman spectroscopy (Swarnalatha et al., 2015).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, reflecting their reactive functional groups. Studies have explored their reactivity, leading to the development of novel compounds with diverse biological activities. The synthesis of substituted derivatives demonstrates the versatility and reactivity of the furo[3,2-g]chromene core (Amr et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structures, are crucial for understanding the behavior of these compounds in various environments. Investigations into related compounds have included X-ray crystallography to elucidate their solid-state structures and provide insight into their physical characteristics (Hu et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic properties, have been analyzed through experimental and computational methods. Studies on related compounds have focused on their electronic absorption spectra, energy band structures, and photoelectrical characteristics, showcasing their potential in optoelectronic applications (Ibrahim et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Optical Characterization
The novel compound 5-hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile (HMOFCC) was synthesized and studied for its optical and photoelectrical properties. This study is significant as it provides insight into the electronic absorption spectra, photoluminescence spectrum, and phototransient properties of the compound, which may have applications in optoelectronic devices (Ibrahim et al., 2017).
Synthesis of New Derivatives
A new synthesis approach for 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid was presented. This approach involved multicomponent condensation and is significant for the creation of previously unknown derivatives of the compound (Lichitsky et al., 2021).
Inhibitory Potential as Kinase Inhibitors
A series of derivatives of 7H-furo[3,2-g]chromen-7-one were synthesized and evaluated as EGFR and VEGFR-2 kinase inhibitors. This research is important as it explores the potential therapeutic applications of these derivatives in the context of kinase inhibition, which is relevant for cancer treatment (Amr et al., 2017).
Crystal Structure and Cytotoxicity
The crystal structure of certain 5H-furo[3,2-g]chromene derivatives was characterized, and their cytotoxic effects on specific cell lines were evaluated. This study contributes to the understanding of the structural properties and potential medicinal applications of these compounds (Hu et al., 2010).
Potential Antihypertensive and Antiarrhythmic Agents
The synthesis of certain 7H-furo[3,2-g]-chromene derivatives as potential antihypertensive α-blocking and antiarrhythmic agents was explored. This research highlights the possible application of these compounds in cardiovascular therapies (Amr et al., 2017).
Anti-Alzheimer's Agents
Novel derivatives of 5H-furo[3,2-g]chromene were evaluated for their inhibitory activity against enzymes involved in Alzheimer’s disease. This study is crucial for understanding the potential role of these compounds in treating neurodegenerative diseases (Mphahlele et al., 2019).
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-2,3,9-trimethylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-11-13(3)24-20-12(2)21-18(9-16(11)20)17(10-19(22)25-21)14-5-7-15(23-4)8-6-14/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOCHMDORGGYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=CC(=O)O3)C4=CC=C(C=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5613492.png)
![2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B5613495.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5613505.png)
![2-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-phenyl-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5613519.png)
![methyl 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5613526.png)
![ethyl 5-methyl-3-(2-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5613538.png)
![4-[(4-fluorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5613547.png)

![2-[3-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5613551.png)

![8-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5613581.png)
![N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5613586.png)
![4-{(2-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5613599.png)